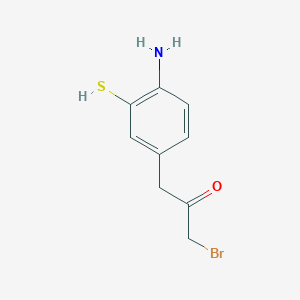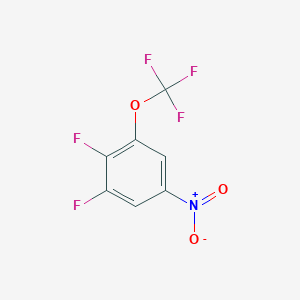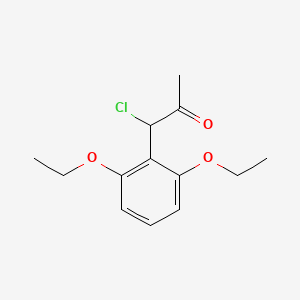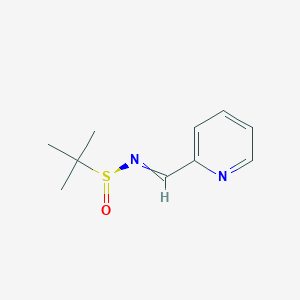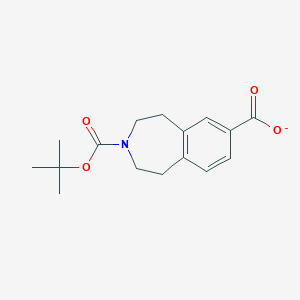
3H-3-Benzazepine-3,7-dicarboxylic acid, 1,2,4,5-tetrahydro-, 3-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-3-Benzazepine-3,7-dicarboxylic acid, 1,2,4,5-tetrahydro-, 3-(1,1-dimethylethyl) ester is a complex organic compound belonging to the benzazepine family. Benzazepines are seven-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by its unique structure, which includes a tetrahydrobenzazepine core with carboxylic acid and ester functional groups.
Métodos De Preparación
The synthesis of 3H-3-Benzazepine-3,7-dicarboxylic acid, 1,2,4,5-tetrahydro-, 3-(1,1-dimethylethyl) ester involves several steps. One common method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . This reaction typically occurs under mild conditions and yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3H-3-Benzazepine-3,7-dicarboxylic acid, 1,2,4,5-tetrahydro-, 3-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 3H-3-Benzazepine-3,7-dicarboxylic acid, 1,2,4,5-tetrahydro-, 3-(1,1-dimethylethyl) ester include:
- 3H-3-Benzazepine-3-carboxylic acid, 7-cyano-1,2,4,5-tetrahydro-, 1,1-dimethylethyl ester
- 3H-3-Benzazepine-3-carboxylic acid, 7-(chlorosulfonyl)-1,2,4,5-tetrahydro-, 1,1-dimethylethyl ester
These compounds share a similar benzazepine core but differ in their functional groups, which can significantly influence their chemical properties and applications. The uniqueness of this compound lies in its specific ester and carboxylic acid groups, which provide distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C16H20NO4- |
|---|---|
Peso molecular |
290.33 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-6-11-4-5-13(14(18)19)10-12(11)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,18,19)/p-1 |
Clave InChI |
CJOYUDHDAPSYRD-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14046147.png)


